1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine
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Overview
Description
1-{Bicyclo[111]pentan-1-yl}azetidin-3-amine is a compound that features a unique bicyclic structure combined with an azetidine ring The bicyclo[111]pentane moiety is known for its high strain and rigidity, making it an interesting scaffold in medicinal chemistry and materials science
Preparation Methods
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine typically involves the construction of the bicyclo[1.1.1]pentane framework followed by the introduction of the azetidine ring. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This approach involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.
Chemical Reactions Analysis
1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the bicyclic framework.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentylamine: This compound shares the bicyclic framework but lacks the azetidine ring, making it less versatile in certain applications.
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar bicyclic structure but includes a tert-butyl carbamate group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of the bicyclic framework with the azetidine ring, providing a balance of rigidity and reactivity that is valuable in various scientific fields.
Properties
Molecular Formula |
C8H14N2 |
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Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)azetidin-3-amine |
InChI |
InChI=1S/C8H14N2/c9-7-4-10(5-7)8-1-6(2-8)3-8/h6-7H,1-5,9H2 |
InChI Key |
FDWJHTCXBYEWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3CC(C3)N |
Origin of Product |
United States |
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